N,N-Dimethyl-3-oxocyclobutanecarboxamide
Description
N,N-Dimethyl-3-oxocyclobutanecarboxamide is a cyclobutane-derived carboxamide featuring a ketone group at the 3-position and dimethyl substitution on the amide nitrogen. Its compact cyclobutane ring introduces significant ring strain, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N,N-dimethyl-3-oxocyclobutane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-8(2)7(10)5-3-6(9)4-5/h5H,3-4H2,1-2H3 |
InChI Key |
DPEBMGXYUWHZAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-Cyclohexylacetoacetamide and N-Butyl-3-oxo-butanamide
- Structure : These compounds lack the cyclobutane ring, instead featuring linear or cyclohexyl substituents.
- Synthesis : Synthesized via reaction of diketene with cyclohexylamine or 1-butylamine, yielding 94% and 89%, respectively .
- Key Differences : The absence of ring strain in these analogs likely enhances synthetic yields compared to cyclobutane derivatives, where steric hindrance and ring strain may complicate purification.
2-Chloro-N,N-dimethyl-3-oxobutanamide
- Structure : Contains a chlorine substituent at the 2-position, altering electronic properties.
- Molecular Formula: C₆H₁₀ClNO₂ (vs. C₇H₁₁NO₂ for the target compound) .
ADB-CHMINACA (Psychoactive Carboxamide)
- Structure : Features an indazole core and cyclohexylmethyl group, contrasting with the simple cyclobutane in the target compound.
- Applications: A synthetic cannabinoid receptor agonist with documented health risks .
- Key Differences : Bulkier substituents in ADB-CHMINACA improve lipid solubility and receptor binding, whereas the target compound’s compact structure may limit bioactivity.
Physicochemical and Functional Properties
| Compound Name | Molecular Formula | Key Substituents | Synthesis Yield | Applications |
|---|---|---|---|---|
| N,N-Dimethyl-3-oxocyclobutanecarboxamide | C₇H₁₁NO₂ | Cyclobutane ring | Not reported | Research chemical |
| N-Cyclohexylacetoacetamide | C₈H₁₃NO₂ | Cyclohexyl amine | 94% | Organic synthesis |
| 2-Chloro-N,N-dimethyl-3-oxobutanamide | C₆H₁₀ClNO₂ | Chlorine at C2 | Not reported | Chemical intermediate |
| ADB-CHMINACA | C₁₉H₂₇N₃O₂ | Indazole, cyclohexyl | Not reported | Psychoactive substance |
- Ring Strain : The cyclobutane ring in the target compound increases reactivity but may reduce thermal stability compared to cyclohexyl or linear analogs.
- Solubility : Linear analogs (e.g., N-Butyl-3-oxo-butanamide) likely exhibit higher aqueous solubility due to reduced hydrophobicity.
- Bioactivity : Psychoactive analogs (e.g., ADB-CHMINACA) leverage aromatic moieties for receptor interaction, absent in the target compound .
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